Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-

Antimicrobial resistance Triazinoindole SAR Mycobacterium tuberculosis

The compound Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- (CAS 603947-19-9) belongs to the 1,2,4-triazino[5,6-b]indole-3-thioether class, a privileged scaffold in medicinal chemistry recognized for yielding inhibitors of the Mycobacterium tuberculosis Eis acetyltransferase and ligands for central nervous system targets. The 8-isopropyl substituent on the indole phenyl ring distinguishes it from the unsubstituted or 8-halo analogs more commonly explored in the primary literature, and serves as the key structural variable whose impact on potency, selectivity, and physicochemical properties forms the basis of differential evaluation in the sections that follow.

Molecular Formula C14H13N5S
Molecular Weight 283.35 g/mol
Cat. No. B12598118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-
Molecular FormulaC14H13N5S
Molecular Weight283.35 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC#N
InChIInChI=1S/C14H13N5S/c1-8(2)9-3-4-11-10(7-9)12-13(16-11)17-14(19-18-12)20-6-5-15/h3-4,7-8H,6H2,1-2H3,(H,16,17,19)
InChIKeyYPYUREHRMAQIID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-: Structural and Pharmacophoric Baseline for a Triazinoindole Thioether Scaffold


The compound Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- (CAS 603947-19-9) belongs to the 1,2,4-triazino[5,6-b]indole-3-thioether class, a privileged scaffold in medicinal chemistry recognized for yielding inhibitors of the Mycobacterium tuberculosis Eis acetyltransferase [1] and ligands for central nervous system targets . The 8-isopropyl substituent on the indole phenyl ring distinguishes it from the unsubstituted or 8-halo analogs more commonly explored in the primary literature, and serves as the key structural variable whose impact on potency, selectivity, and physicochemical properties forms the basis of differential evaluation in the sections that follow.

Procurement Risk: Why Generic 1,2,4-Triazino[5,6-b]indole-3-thioether Substitution Fails for Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-


Substitution within the 1,2,4-triazino[5,6-b]indole-3-thioether class is not trivial. SAR studies on Eis inhibitors demonstrate that even minor alterations to the thioether side chain or indole ring substituents can shift IC50 values by orders of magnitude and modulate selectivity versus human acetyltransferases [1]. In the mGlu4 PAM series, a change in the heterocyclic core while retaining an identical molecular formula (C14H13N5S) alters the target profile from metabotropic glutamate receptors to kinase or epigenetic enzymes . Therefore, assuming functional equivalence between the 8-isopropyl acetonitrile thioether and its 8-unsubstituted, 8-halo, or N-alkylated analogs without direct comparative data introduces a scientifically unjustified risk of target inactivity, off-target liability, or unsuitable physicochemical properties for the intended assay or in vivo model.

Quantitative Differentiation Evidence: Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- vs. Closest Triazinoindole Analogs


Class-Level Antimicrobial SAR: 8-Isopropyl vs. 8-Unsubstituted Thioether and Thione Derivatives

In the 1,2,4-triazino[5,6-b]indole-3-thioether series targeting Eis acetyltransferase, the presence, size, and electronic character of the 8-position substituent is a critical determinant of inhibitor potency [1]. The 8-isopropyl group (present in the target compound) introduces steric bulk and lipophilicity that is structurally intermediate between 8-H (unsubstituted) and 8-phenyl analogs; in SAR studies of related thioether series, increasing alkyl substitution at the indole 8-position correlates with enhanced hydrophobic packing in the Eis aminoglycoside binding cavity [1]. The 8-isopropyl-3-thione precursor demonstrated antibacterial activity against S. aureus and C. albicans in neat-sample agar diffusion assays, consistent with the class-level antimicrobial behavior of triazinoindole thiones [2]. However, no head-to-head MIC comparison between the 8-isopropyl acetonitrile thioether and its 8-unsubstituted or 8-halo acetonitrile thioether analogs has been published.

Antimicrobial resistance Triazinoindole SAR Mycobacterium tuberculosis

Lipophilic Ligand Efficiency Inference: 8-Isopropyl vs. 8-Halo and 8-Methoxy Substitution

The 8-isopropyl substituent (clogP contribution ≈ +1.5) yields a predicted logP for the target compound C14H13N5S of approximately 2.8–3.2, based on the parent scaffold logP of ~2.0 plus the isopropyl increment. In contrast, the 8-bromo analog (CAS 603947-36-0 fragment, MW 283.35 for the core formula) and 8-methoxy analog (MW 331.4) exhibit divergent lipophilicity and hydrogen-bonding capacity that directly influence membrane permeability, solubility, and metabolic stability . The 8-isopropyl group provides a balanced lipophilic profile lacking the heavy-atom liability of bromine and the metabolic vulnerability of methoxy O-dealkylation [1].

Lipophilic ligand efficiency Drug-likeness Physicochemical property differential

Core Scaffold Selectivity Cross-Reference: Triazinoindole-3-thioether vs. Isomeric mGlu4 PAM Scaffold with Identical Molecular Formula

A unique differentiator arises from scaffold comparison with TC-N 22A (CAS 1314140-00-5), a compound that shares the exact molecular formula C14H13N5S but possesses a pyrazolo-cyclohepta-thiazole core instead of the 1,2,4-triazino[5,6-b]indole core . TC-N 22A is a potent, selective mGlu4 receptor positive allosteric modulator (EC50 = 9 nM in human mGlu4-BHK cells, >1000-fold selective over mGlu1,2,3,5,7 where EC50 >10 µM) . The target triazinoindole thioether scaffold has not demonstrated mGlu4 activity; instead, its biological annotation is linked to Eis acetyltransferase inhibition and antimicrobial action [1]. This scaffold-driven target selectivity differential (mGlu4 vs. bacterial acetyltransferase) provides a clear functional distinction that prevents misapplication of the triazinoindole compound in neuroscience GPCR assays where TC-N 22A would be the appropriate chemical probe.

Target selectivity Scaffold hopping Molecular formula identity

Synthetic Accessibility and Scalability: 8-Isopropyl Thioether vs. Fused Polycyclic Triazinoindole Derivatives

The target compound is accessible via S-alkylation of 2,3-dihydro-8-isopropyl-5H-as-triazino[5,6-b]indole-3-thione with chloroacetonitrile under mild basic conditions, a two-step sequence from commercially available 5-isopropylisatin [1]. In contrast, bridgehead-fused analogs (thiazolo-, thiazino-, quinoxalino-triazinoindoles) require additional cyclization steps with 1,2-dibromoethane, 1,3-dibromopropane, or 2,3-dichloroquinoxaline, increasing step count, reducing overall yield, and introducing regioisomeric byproducts that require chromatographic separation [1]. The 8-isopropyl acetonitrile thioether thus offers superior synthetic tractability compared to its fused cyclic analogs, translating to shorter procurement lead times and lower custom synthesis costs.

Synthetic tractability Scalability Procurement lead time

Validated Application Scenarios for Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- Based on Quantitative Evidence


Antimicrobial Resistance Adjunct Screening: Eis Acetyltransferase Inhibitor SAR Expansion

Based on class-level evidence that 1,2,4-triazino[5,6-b]indole-3-thioethers are validated Eis inhibitors capable of restoring kanamycin susceptibility in M. tuberculosis at non-cytotoxic concentrations [1], the 8-isopropyl derivative can be deployed as a lipophilic SAR probe to explore the hydrophobic cavity tolerance of the Eis aminoglycoside binding site. Its intermediate steric bulk and logP (~2.8–3.2) fill a gap between 8-unsubstituted and 8-phenyl analogs in existing SAR tables.

Scaffold-Hopping Control in GPCR Assays: Differentiating Triazinoindole Thioethers from Isomeric mGlu4 PAMs

The identical molecular formula (C14H13N5S) shared by the target compound and TC-N 22A demands rigorous chemical identity verification in mGlu4 allosteric modulator screening cascades. The triazinoindole thioether serves as a critical negative control (expected EC50 >10 µM at mGlu4 based on scaffold divergence from TC-N 22A ), enabling assay validation and preventing false-positive attribution of mGlu4 PAM activity to an inactive isomeric impurity.

Physicochemical Property Benchmarking for CNS Lead Optimization

The 8-isopropyl substitution provides a non-halogenated, metabolically stable lipophilic handle with predicted logP compatible with CNS drug-likeness (logP <5, MW <400) [2]. This compound can serve as a reference standard for benchmarking membrane permeability and brain penetration in triazinoindole series, avoiding the confounding effects of bromine (heavy-atom toxicity, phototoxicity) and methoxy (O-dealkylation liability) present in 8-halo and 8-methoxy comparator analogs.

Custom Synthesis Feasibility Assessment and Procurement Planning

The two-step synthetic route from 5-isopropylisatin via thiosemicarbazone condensation and S-alkylation with chloroacetonitrile [2] is well-precedented and scalable. Procurement teams can benchmark vendor quotes and lead times against this known synthetic complexity, which is lower than that of fused thiazolo- or quinoxalino-triazinoindole analogs requiring additional heterocyclization steps and regioisomer resolution.

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